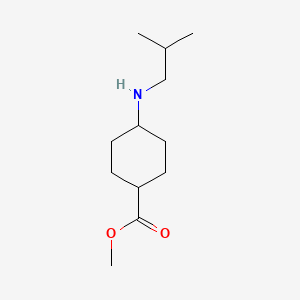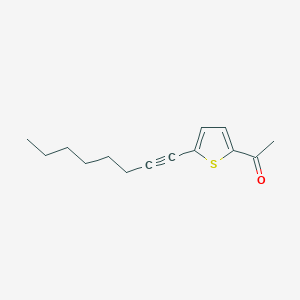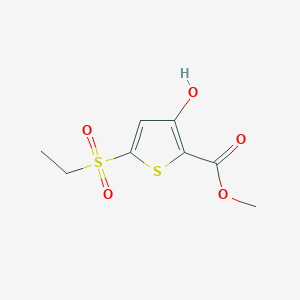
2-Chloro-3-(difluoromethyl)-7-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(difluoromethyl)-7-methoxyquinoline is a heterocyclic compound that contains both chlorine and fluorine atoms. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both chlorine and fluorine atoms in the quinoline ring enhances its reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethylation reagents and catalysts to introduce the difluoromethyl group into the quinoline ring under controlled conditions.
Industrial Production Methods
Industrial production of 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline may involve large-scale difluoromethylation reactions using specialized equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(difluoromethyl)-7-methoxyquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: The chlorine and methoxy groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-3-(difluoromethyl)-7-methoxyquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool for studying enzyme interactions and cellular processes.
Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-(difluoromethyl)pyridine: This compound shares the difluoromethyl group but has a pyridine ring instead of a quinoline ring.
2-Chloro-3-(trifluoromethyl)pyridine: Similar to the above compound but with a trifluoromethyl group.
2-Chloro-4-(1,1-difluoroethyl)pyridine: Another related compound with a different fluorinated group.
Uniqueness
2-Chloro-3-(difluoromethyl)-7-methoxyquinoline is unique due to the presence of both chlorine and difluoromethyl groups in the quinoline ring. This combination of functional groups enhances its reactivity and biological activity, making it distinct from other similar compounds. Its unique chemical structure allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.
Propiedades
Fórmula molecular |
C11H8ClF2NO |
|---|---|
Peso molecular |
243.63 g/mol |
Nombre IUPAC |
2-chloro-3-(difluoromethyl)-7-methoxyquinoline |
InChI |
InChI=1S/C11H8ClF2NO/c1-16-7-3-2-6-4-8(11(13)14)10(12)15-9(6)5-7/h2-5,11H,1H3 |
Clave InChI |
SGDMRPIKEUIMBJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NC(=C(C=C2C=C1)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















